Ethyl 7-Bromoindole-3-carboxylate
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Overview
Description
Ethyl 7-Bromoindole-3-carboxylate is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Bromoindole-3-carboxylate typically involves the bromination of indole derivatives. One common method includes the preparation of 7-bromoindole-2-carboxylic acid, which can be synthesized via Fischer ring closure using polyphosphoric acid . Another method involves the reaction of ethyl pyruvate 2-bromophenylhydrazone, followed by Fischer ring closure .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-Bromoindole-3-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the indole ring, electrophilic substitution reactions occur readily.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid.
Reduction: Aqueous titanium(III) chloride solution at ambient temperature.
Substitution: Various nucleophiles can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different applications .
Scientific Research Applications
Ethyl 7-Bromoindole-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 7-Bromoindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-Bromoindole-3-carboxylate
- Ethyl 5-Bromoindole-3-carboxylate
- Ethyl 4-Bromoindole-3-carboxylate
Uniqueness
Ethyl 7-Bromoindole-3-carboxylate is unique due to its specific bromination position, which influences its reactivity and biological activity. Compared to other bromoindole derivatives, it may exhibit distinct properties and applications .
Properties
IUPAC Name |
ethyl 7-bromo-1H-indole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)8-6-13-10-7(8)4-3-5-9(10)12/h3-6,13H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPMAJOHOFUQIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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